5'-Demethoxydeoxypodophyllotoxin
Description
Significance of Lignans (B1203133) in Natural Product Chemistry
Lignans are a large and diverse group of polyphenolic compounds derived from the oxidative dimerization of two or more phenylpropanoid units. nih.gov Found widely throughout the plant kingdom, they play crucial roles in plant defense against pathogens and herbivores. mdpi.com In the realm of natural product chemistry, lignans are of significant interest due to their vast structural diversity and a broad spectrum of potent biological activities. nih.gov These activities include antioxidant, anti-inflammatory, antiviral, and anticancer properties, making them a fertile ground for pharmacological research and drug discovery. numberanalytics.commdpi.comnih.gov The health benefits attributed to dietary lignans have also spurred investigations into their potential for preventing chronic illnesses. nih.gov
Classification and Structural Features of Aryltetralin Lignans
Lignans are classified into several subgroups based on their carbon skeleton, cyclization pattern, and oxygen incorporation. nih.govresearchgate.net The main groups include furofuran, furan, dibenzylbutane, dibenzylbutyrolactone, arylnaphthalene, and aryltetralin lignans. mdpi.comresearchgate.net Aryltetralin lignans are characterized by an arylnaphthalene skeleton that has been hydrogenated in one of the aromatic rings, forming a tetralin ring system. This core structure is derived from the cyclization of dibenzylbutyrolactones. eurekaselect.com The stereochemistry of aryltetralin lignans is a critical determinant of their biological activity, with specific configurations at chiral centers influencing their interaction with biological targets. numberanalytics.comresearchgate.net
Overview of Biologically Active Aryltetralin Lignans and Their Research Trajectories
The aryltetralin lignan (B3055560) family is home to some of the most well-known and pharmacologically important lignans. nih.gov Podophyllotoxin (B1678966), a prominent member, is a potent antimitotic agent that acts by inhibiting tubulin polymerization. eurekaselect.comresearchgate.net However, its clinical use is limited by toxicity. This has led to extensive research focused on the synthesis and semi-synthesis of podophyllotoxin derivatives with improved therapeutic profiles. eurekaselect.comdocumentsdelivered.com Notably, the semi-synthetic derivatives etoposide (B1684455) and teniposide (B1684490) are clinically used anticancer drugs that function by inhibiting topoisomerase II, a different mechanism than their parent compound. eurekaselect.comresearchgate.net Research continues to explore novel aryltetralin lignan analogues and their glycosides to develop more effective and less toxic chemotherapeutic agents. nih.gov
Position of 5'-Demethoxydeoxypodophyllotoxin within the Podophyllotoxin Family
This compound is a naturally occurring aryltetralin lignan and a key member of the podophyllotoxin family. Structurally, it is a derivative of podophyllotoxin, lacking a methoxy (B1213986) group at the 5' position of the pendant aromatic ring. It is also known as deoxypodophyllotoxin (B190956). researchgate.net This compound serves as a crucial biosynthetic precursor to other important lignans, including podophyllotoxin itself. researchgate.net Its significance lies not only in its role as a biosynthetic intermediate but also in its own potential biological activities, which are a subject of ongoing research.
Chemical Profile of this compound
Molecular Structure and Chemical Formula
The chemical structure of this compound is defined by the characteristic aryltetralin lignan scaffold. Its systematic name is (5R,5aR,8aR,9S)-5,8,8a,9-tetrahydro-9-(3,4-methylenedioxyphenyl)furo[3',4':6,7]naphtho[2,3-d] numberanalytics.comeurekaselect.comdioxol-6(5aH)-one. The molecular formula of the compound is C21H18O6.
Physicochemical Properties
The physicochemical properties of this compound are presented in the table below. These properties are essential for its isolation, characterization, and understanding its behavior in biological systems.
| Property | Value |
| Molecular Weight | 366.36 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 171-173 °C |
| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO, and chloroform. Insoluble in water. |
Occurrence and Biosynthesis
Natural Sources and Isolation
This compound is found in various plant species, most notably in the genus Podophyllum, such as Podophyllum hexandrum and Podophyllum peltatum. documentsdelivered.comresearchgate.net It is also present in other plants, including species of Linum (flax). nih.gov The compound is typically isolated from the roots and rhizomes of these plants. documentsdelivered.com Isolation procedures generally involve extraction with organic solvents followed by various chromatographic techniques to separate it from other related lignans.
Biosynthetic Pathway
The biosynthesis of this compound begins with the oxidative coupling of two molecules of coniferyl alcohol, a phenylpropanoid. nih.gov This leads to the formation of pinoresinol, which is then sequentially reduced to lariciresinol (B1674508) and secoisolariciresinol (B192356). Further enzymatic steps, including cyclization, lead to the formation of matairesinol. Matairesinol is then converted to yatein, and subsequent stereospecific cyclization and modifications result in the formation of deoxypodophyllotoxin (this compound). researchgate.net This compound can then be further hydroxylated to produce podophyllotoxin. researchgate.net
Synthesis of this compound
Biocatalytic and Semi-Synthetic Methods
To overcome the challenges of total chemical synthesis, researchers have explored biocatalytic and semi-synthetic approaches. nih.gov One strategy involves using enzymes from plant cell cultures to catalyze the cyclization of synthetic precursors into the aryltetralin lignan skeleton. eurekaselect.comnih.gov This can offer a more efficient and stereoselective route to the core structure. Semi-synthesis, starting from more abundant, structurally related natural products, is another viable option for producing this compound and its derivatives.
Biological Activity and Mechanism of Action
Overview of Pharmacological Potential
This compound, like other members of the podophyllotoxin family, exhibits a range of biological activities. Its primary area of investigation has been its potential as an anticancer agent. documentsdelivered.com The structural similarity to podophyllotoxin suggests that it may interact with similar cellular targets, although with potentially different potencies and specificities.
Mechanism of Action
The primary mechanism of action for podophyllotoxin and its close analogues is the inhibition of microtubule assembly. researchgate.net These compounds bind to tubulin, the protein subunit of microtubules, preventing its polymerization into functional microtubules. This disruption of the microtubule network leads to cell cycle arrest in the M phase (mitosis) and ultimately induces apoptosis (programmed cell death). While the precise interactions of this compound with tubulin are still under investigation, it is believed to share this fundamental mechanism with podophyllotoxin.
Research on Antitumor Activity
Research has demonstrated the in vitro cytotoxic activity of this compound against various cancer cell lines. Studies have shown that it can inhibit the growth of tumor cells, and its efficacy is often compared to that of podophyllotoxin and its clinically used derivatives. nih.gov The focus of much of this research is on understanding the structure-activity relationships within the podophyllotoxin family to guide the design of new and more effective anticancer drugs. researchgate.net
Structure
3D Structure
Properties
CAS No. |
63700-40-3 |
|---|---|
Molecular Formula |
C21H20O6 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(5R,5aR,8aR)-5-(3,4-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one |
InChI |
InChI=1S/C21H20O6/c1-23-15-4-3-11(6-16(15)24-2)19-14-8-18-17(26-10-27-18)7-12(14)5-13-9-25-21(22)20(13)19/h3-4,6-8,13,19-20H,5,9-10H2,1-2H3/t13-,19+,20-/m0/s1 |
InChI Key |
MKWAWTRNIPHOLB-SVIJTADQSA-N |
SMILES |
COC1=C(C=C(C=C1)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O)OC |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2[C@@H]3[C@@H](CC4=CC5=C(C=C24)OCO5)COC3=O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O)OC |
Other CAS No. |
63700-40-3 |
Synonyms |
morelensin |
Origin of Product |
United States |
Natural Occurrence, Isolation, and Distribution
Botanical Sources and Phytogeographical Distribution
5'-Demethoxydeoxypodophyllotoxin has been identified in the dried exudate of Bursera morelensis, a member of the Burseraceae family. nih.gov This plant species is primarily located in Mexico, with a significant presence in the state of Morelos. The genus Bursera is a characteristic element of the tropical dry forests of Mexico. researchgate.net Species such as B. morelensis are typically found in the warmer and relatively drier regions in the southern part of Morelos. These plants are adapted to areas with higher minimum temperatures (≥ 14° C) and arid conditions.
The distribution of Bursera species in this region generally spans an altitudinal range of 800 to 2800 meters. The genus as a whole is widely distributed from the southwestern United States, through most of Mexico, Central America, and into northwestern South America, with its highest diversity centered in western Mexico. researchgate.net
Another significant botanical source of this compound is Anthriscus sylvestris, commonly known as wild chervil or cow parsley. This herbaceous plant belongs to the Apiaceae family. It is a precursor to podophyllotoxin (B1678966) and is considered one of the main lignans (B1203133) in this plant. The roots of A. sylvestris are a known source of this compound.
Anthriscus sylvestris has a wide phytogeographical distribution. It is native to Europe, western Asia, and northwestern Africa. Its range is extensive across most of Europe, though it is less common in the Mediterranean region. The species has also been introduced to North America, including various parts of the United States and Canada, as well as to central and southern Africa, and New Zealand.
While Bursera and Anthriscus are the most prominently documented sources, related lignans are found in other plant families, suggesting potential, though unconfirmed, sources of this compound. The Hernandiaceae family, for instance, is known to produce a variety of lignans. medchemexpress.comnih.gov Species of the genus Hernandia, such as Hernandia sonora, have been found to contain deoxypodophyllotoxin (B190956), a structurally similar lignan (B3055560). medchemexpress.comselinawamucii.com This family of flowering plants is distributed across the world's tropical regions. nih.gov
The Lauraceae family is another rich source of diverse lignans. mdpi.com While direct isolation of this compound from this family is not prominently documented in readily available literature, the chemical diversity within this family makes it a point of interest for related compounds.
Methodologies for Isolation and Purification from Natural Extracts
The isolation and purification of this compound from its natural sources rely on various chromatographic techniques. These methods separate the compound from the complex mixture of phytochemicals present in the plant extract. The choice of technique is often guided by the polarity and stability of the target molecule.
A common approach involves initial extraction with a solvent such as methanol, followed by partitioning with solvents of varying polarity to achieve a crude separation. Further enrichment is typically achieved using column chromatography with a silica (B1680970) gel stationary phase. The selection of the mobile phase is critical for effective separation.
High-speed counter-current chromatography (HSCCC) has been successfully employed for the purification of the related compound, deoxypodophyllotoxin, from the rhizomes of Anthriscus sylvestris. One documented method utilized a two-phase solvent system composed of n-hexane, ethyl acetate, methanol, and water in a 7:3:5:5 volume ratio. This technique yielded deoxypodophyllotoxin with a purity of over 98%. Given the structural similarity, similar HSCCC protocols would likely be effective for the enrichment of this compound.
Following isolation and purification, the definitive identification of this compound is accomplished through a combination of spectroscopic methods. These techniques provide detailed information about the molecule's structure and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structural elucidation. 1H NMR spectroscopy provides information about the chemical environment of hydrogen atoms, while 13C NMR reveals the carbon skeleton of the molecule. slideshare.net The chemical shifts, coupling constants, and signal multiplicities in these spectra allow for the precise assignment of each atom within the molecular structure. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are used to establish connectivity between atoms.
Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps in confirming the molecular formula. Fragmentation patterns observed in the mass spectrum offer additional structural clues.
While detailed, publicly accessible 1H and 13C NMR and mass spectrometry data specifically for this compound isolated from natural sources are not widely available in the reviewed literature, the identification would follow established principles for the structural analysis of natural products. The structural assignment is often confirmed by comparing the obtained spectroscopic data with that of known related compounds or through total synthesis.
Biosynthesis and Metabolic Pathways
General Biosynthetic Routes of Lignans (B1203133)
Lignans are a diverse class of phenolic compounds found widely throughout the plant kingdom, originating from the oxidative coupling of two phenylpropanoid units. researchgate.net Their biosynthesis is a testament to the metabolic plasticity of plants, giving rise to a wide array of chemical structures and biological activities.
The biosynthesis of all lignans begins with the phenylpropanoid pathway, a central route in plant secondary metabolism that converts the amino acid L-phenylalanine into a variety of phenolic compounds. nih.govnih.gov This pathway can be broadly divided into a general phenylpropanoid part and a monolignol-specific branch. nih.gov
The initial steps involve the conversion of L-phenylalanine to cinnamic acid, which is then hydroxylated to form p-coumaric acid. nih.gov Subsequent enzymatic reactions, including hydroxylation, methylation, and activation to CoA esters, lead to the formation of monolignols, the key building blocks of lignans and lignin. rsc.org The three primary monolignols are p-coumaryl, coniferyl, and sinapyl alcohols, which differ in their degree of methoxylation. rsc.org Coniferyl alcohol is a particularly important precursor for many lignans, including the aryltetralin class to which 5'-Demethoxydeoxypodophyllotoxin belongs. frontiersin.org The flux of metabolites through this pathway is a critical control point, directing carbon from primary metabolism into the synthesis of these complex secondary metabolites. nih.gov
The defining step in lignan (B3055560) biosynthesis is the dimerization of two monolignol units. This process is initiated by the one-electron oxidation of the monolignol phenols, generating resonance-stabilized free radicals. rsc.org This oxidation can be catalyzed by enzymes such as laccases and peroxidases. frontiersin.org
The subsequent coupling of these radicals is a crucial determinant of the final lignan structure. Dirigent proteins (DPs) play a vital role in this step by guiding the stereoselective coupling of the monolignol radicals to form specific lignan structures. frontiersin.org For instance, the dimerization of two coniferyl alcohol radicals, mediated by a dirigent protein, leads to the formation of (+)-pinoresinol, a common lignan precursor. frontiersin.org This 8-8' linkage is characteristic of many lignans. However, other linkages, such as 8-5' and 8-O-4', can also occur, leading to the formation of neolignans. exlibrisgroup.com
Following the initial dimerization, a series of reductive and oxidative modifications, as well as cyclization reactions, further diversify the lignan landscape. researchgate.net Enzymes such as pinoresinol-lariciresinol reductases (PLRs) and secoisolariciresinol (B192356) dehydrogenases (SDRs) are key players in these downstream modifications, converting the initial dimers into a variety of lignan scaffolds, including furofurans, dibenzylbutanes, and dibenzylbutyrolactones. rsc.org
Synthetic Strategies and Chemical Transformations
Total Synthesis Approaches to 5'-Demethoxydeoxypodophyllotoxin
The total synthesis of this compound, a complex natural product, presents a significant challenge to synthetic organic chemists. The construction of its tetracyclic core with precise control over the multiple stereocenters requires sophisticated synthetic strategies. While direct total syntheses focusing exclusively on this compound are less commonly reported than for its close analogue, podophyllotoxin (B1678966), the established routes to the broader podophyllotoxin family are readily adaptable for its synthesis.
Enantioselective Synthesis
Achieving enantioselectivity is a critical aspect of the total synthesis of this compound, as the biological activity of lignans (B1203133) is often highly dependent on their absolute stereochemistry. Several powerful strategies have been developed to this end, primarily drawing from the extensive work on podophyllotoxin synthesis.
One prominent approach involves the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. For instance, asymmetric conjugate addition reactions utilizing chiral organolithium reagents to α,β-unsaturated esters can establish the crucial chiral quaternary center with high selectivity.
Enzymatic reactions offer another elegant solution for introducing chirality. Chemoenzymatic syntheses have been successfully employed, utilizing enzymes for key stereoselective transformations. cuni.cz For example, an enzymatic oxidative C-C coupling reaction can be used to construct the tetracyclic core of the natural product in a diastereoselective manner, providing gram-scale access to (-)-deoxypodophyllotoxin, a direct precursor to this compound. researchgate.net
Furthermore, asymmetric catalysis provides a powerful tool for enantioselective synthesis. Metal-catalyzed asymmetric hydrogenations and transfer hydrogenations are key methods for setting the stereochemistry at specific positions in the synthetic intermediates.
Key Synthetic Intermediates and Reaction Pathways
The construction of the this compound scaffold relies on the strategic formation of key intermediates and the application of a variety of powerful chemical reactions. The biosynthetic pathway provides inspiration for some of these synthetic routes. In nature, deoxypodophyllotoxin (B190956) is formed from (-)-yatein through a stereoselective ring closure catalyzed by deoxypodophyllotoxin synthase (DPS), a 2-oxoglutarate (2-OG) dependent non-heme iron (II) dioxygenase. frontiersin.org This enzymatic cyclization highlights the importance of the aryllignan precursor, yatein, as a key intermediate. frontiersin.org
In laboratory syntheses, several key reaction pathways have been explored:
Friedel-Crafts Alkylation: An intermolecular iron(III)-catalyzed Friedel-Crafts alkylation has been utilized as a key step in a concise stereoselective synthesis of (-)-podophyllotoxin, a strategy that can be adapted for this compound. researchgate.net
Diels-Alder Reaction: The Diels-Alder cycloaddition is another powerful tool for constructing the core ring system.
Conjugate Addition: As mentioned earlier, stereoselective conjugate addition reactions are crucial for establishing key stereocenters.
Late-Stage Functionalization: Rhodium-catalyzed late-stage functionalization strategies have been developed for the divergent synthesis of podophyllotoxin derivatives, allowing for the introduction of various functionalities on the core scaffold. researchgate.net
Semisynthetic Modifications and Derivatization
Given the challenges associated with the total synthesis of this compound, semisynthesis, starting from readily available natural precursors, has emerged as a highly attractive and practical approach for generating structural analogues. Deoxypodophyllotoxin, which can be extracted from various plant sources, serves as a common starting material for these modifications. rug.nl
Structural Analogues Derived from Natural Precursors
The chemical scaffold of this compound offers several sites for modification, allowing for the creation of a diverse library of analogues. By leveraging the natural abundance of related lignans, chemists can efficiently explore the structure-activity relationships of this compound class. Deoxypodophyllotoxin is a particularly valuable precursor for the synthesis of β-peltatin and podophyllotoxin itself. researchgate.net
Regioselective and Stereoselective Chemical Alterations
The ability to selectively modify specific positions on the this compound molecule is crucial for a systematic investigation of its biological properties. Regioselective and stereoselective reactions are therefore of paramount importance in its derivatization.
Regioselectivity refers to the preferential reaction at one functional group or position over others. For instance, regioselective functionalization of the aromatic rings can be achieved through carefully chosen reaction conditions and directing groups.
Stereoselectivity , the preferential formation of one stereoisomer over another, is equally critical. Many of the semisynthetic modifications aim to alter the stereochemistry at specific chiral centers to understand its impact on biological activity.
Advanced Chemical Modification Methodologies
To further expand the chemical space around this compound and to develop novel derivatives with enhanced properties, researchers have employed a range of advanced chemical modification methodologies. These techniques allow for the introduction of diverse functionalities and the creation of hybrid molecules.
One such powerful strategy is the use of coupling reagents to link this compound with other molecular entities. This approach has been widely used in the broader podophyllotoxin field to create novel conjugates with improved therapeutic profiles.
The development of one-pot synthesis methods has also streamlined the preparation of derivatives, offering a more efficient and environmentally friendly approach to generating libraries of compounds for biological screening.
The exploration of these advanced methodologies continues to push the boundaries of what is possible in the chemical modification of this compound, paving the way for the discovery of new and potent bioactive molecules.
Prodrug Design Strategies for Aryltetralin Lignans
The clinical application of many potent aryltetralin lignans, such as the Topoisomerase II inhibitor this compound, is often hampered by challenges like poor aqueous solubility, systemic toxicity, and a lack of tumor specificity. rsc.orgingentaconnect.com To surmount these obstacles, extensive research has focused on developing prodrug strategies. ingentaconnect.com A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active therapeutic agent. ingentaconnect.com This approach aims to improve the pharmacokinetic and pharmacodynamic properties of the drug, enhance its therapeutic index, and enable targeted delivery to cancer tissues, thereby minimizing damage to healthy cells. ingentaconnect.comnih.gov For aryltetralin lignans, prodrug design typically involves chemical modification at the C-4' hydroxyl group, converting it into a promoiety that can be selectively cleaved under specific physiological conditions found within the tumor microenvironment. nih.govnih.gov These strategies are broadly categorized into two main types: those responsive to specific enzymes and those activated by the unique physicochemical environment of tumors.
Enzyme-Responsive Prodrugs
Enzyme-responsive prodrugs are designed to be activated by enzymes that are overexpressed in tumor tissues or specific organs. This targeted activation enhances the concentration of the cytotoxic drug at the tumor site, reducing systemic toxicity. Various enzymes have been exploited for this purpose.
One common strategy involves the conjugation of amino acids to the parent drug via an ester linkage. nih.gov These amino acid derivatives can enhance water solubility and are designed to be hydrolyzed by peptidases or esterases that are abundant in cancer cells, releasing the active lignan (B3055560). For instance, a series of water-soluble amino acid derivatives of 4'-demethyl-4-deoxypodophyllotoxin (DDPT), a close analog of this compound, were synthesized and showed enhanced antitumor activity. nih.gov
Another approach utilizes specific enzymes that are highly expressed in particular cancer environments. For example, a supramolecular hydrogel consisting of podophyllotoxin linked to polyethylene (B3416737) glycol (PEG) was designed for colon-targeted delivery. nih.gov This prodrug is selectively activated by azoreductase, an enzyme abundant in the colon, demonstrating a sophisticated, organ-selective activation mechanism. nih.gov Similarly, prodrugs incorporating a benzoquinone trigger group have been developed to be activated by NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme upregulated in many human cancers. nih.gov The two-electron reduction of the quinone trigger by NQO1 initiates a self-immolative process that releases the active drug. nih.gov
Below is a table summarizing examples of enzyme-responsive prodrug strategies for podophyllotoxin analogues.
Table 1: Enzyme-Responsive Prodrugs of Aryltetralin Lignans| Parent Compound | Promolety/Linker | Target Enzyme | Key Findings |
|---|---|---|---|
| 4'-demethyl-4-deoxypodophyllotoxin (DDPT) | Amino acid derivatives (e.g., Gly, Ala, Val) | Peptidases / Esterases | Enhanced water solubility and antitumor activity compared to the parent drug. nih.gov |
| 4'-demethyl-4-deoxypodophyllotoxin (DDPT) | Carbamate linkers | Esterases / Carboxylesterases | Showed enhanced antitumor activity. nih.gov |
| Podophyllotoxin (PPT) | Polyethylene glycol (PEG) with azobenzene (B91143) linker | Azoreductase | Designed for colon-specific drug delivery and activation. nih.gov |
| Podophyllotoxin (PPT) | Benzoquinone trigger with self-immolative linker | NQO1 | Designed for selective release in NQO1-overexpressing cancer cells. nih.gov |
Environment-Responsive Prodrugs (e.g., pH, Hypoxia)
The tumor microenvironment exhibits distinct characteristics compared to normal tissues, including acidic pH, hypoxia (low oxygen), and elevated levels of reactive oxygen species (ROS) and glutathione (B108866) (GSH). nih.govnih.govmdpi.com These features serve as reliable triggers for the targeted activation of environment-responsive prodrugs.
pH-Responsive Prodrugs: The extracellular environment of solid tumors is typically more acidic (pH 6.5-6.8) than normal tissues (pH 7.4). nih.gov This pH difference can be exploited by using acid-labile linkers to connect the drug to a carrier. For example, podophyllotoxin has been incorporated into polymeric micelles using pH-sensitive linkers. rsc.orgmdpi.com These nanocarriers are stable in the bloodstream at physiological pH but dissociate in the acidic tumor microenvironment to release the active drug. mdpi.com One study showed that micelles using a thiopropionate linker, which is sensitive to pH, released approximately 80% of the entrapped podophyllotoxin at pH 5.0. mdpi.com Another design strategy involves creating nanoparticles with a surface charge that switches from negative to positive in the acidic tumor environment, promoting cellular uptake before drug release. nih.govnih.gov
Redox- and Hypoxia-Responsive Prodrugs: The intracellular environment of cancer cells is characterized by a highly reductive state, with glutathione (GSH) concentrations being significantly higher than in the extracellular space. mdpi.com This gradient is exploited by using disulfide bonds as linkers. These bonds are stable in the bloodstream but are rapidly cleaved by the high intracellular GSH levels, triggering drug release specifically inside cancer cells. nih.govmdpi.com
Hypoxia is a hallmark of solid tumors and is associated with resistance to conventional therapies. nih.govplos.org Hypoxia-activated prodrugs (HAPs) are designed to be selectively activated under low-oxygen conditions by reductive enzymes like cytochrome P450 reductases. nih.govmdpi.com These prodrugs often contain nitroaromatic or N-oxide moieties. nih.govmdpi.com Under normoxic conditions, the reduced radical anion of the prodrug is rapidly re-oxidized back to its inactive form by molecular oxygen. mdpi.com However, under hypoxic conditions, the radical persists and undergoes further reduction to form a highly cytotoxic species that can damage DNA. mdpi.comnih.gov This strategy ensures that the drug is only activated in the targeted hypoxic regions of a tumor. nih.gov
Additionally, the elevated levels of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) in tumor cells provide another trigger. ROS-responsive linkers, such as thioketals or oxalate (B1200264) esters, can be incorporated into prodrugs. mdpi.comresearchgate.net These linkers are stable under normal physiological conditions but are cleaved in the presence of high ROS concentrations, leading to site-specific drug release. mdpi.comresearchgate.net Some advanced systems are designed to be sequentially responsive, for instance, to the acidic pH outside the cell and then to the high ROS levels inside the cell, providing a multi-layered targeting approach. nih.govnih.gov
The table below details various environment-responsive prodrug strategies for aryltetralin lignans.
Table 2: Environment-Responsive Prodrugs of Aryltetralin Lignans| Parent Compound | Promolety/Linker | Activation Trigger | Key Findings |
|---|---|---|---|
| Podophyllotoxin (PPT) | Thiopropionate linker in micelles | Acidic pH | Increased drug release at pH 5.0 (~80%) compared to pH 7.4. rsc.orgmdpi.com |
| Podophyllotoxin (PPT) | Thioketal linker | Reactive Oxygen Species (ROS) | Linker is cleaved by H₂O₂, leading to drug release. mdpi.comresearchgate.net |
| Podophyllotoxin (PPT) | Disulfide linker | High intracellular Glutathione (GSH) | Stable in circulation, rapid cleavage and drug release in high-GSH environment of tumor cells. nih.govmdpi.com |
| Podophyllotoxin (PPT) | Nitroaromatic group | Hypoxia (reductive enzymes) | Designed for selective activation in low-oxygen tumor regions. nih.govmdpi.com |
| Podophyllotoxin (PPT) | Oxalate ester linker | Reactive Oxygen Species (ROS) | Release of >78% of the drug in the presence of 1 mM H₂O₂ within 48 hours. mdpi.com |
Molecular and Cellular Mechanisms of Biological Activity
Antiproliferative and Cytotoxic Effects in Cellular Models (In Vitro)
5'-Demethoxydeoxypodophyllotoxin (DPT) has demonstrated significant antiproliferative and cytotoxic effects across a range of cancer cell lines in laboratory settings. This natural flavonolignan effectively inhibits the growth and viability of various cancer cells, including those from oral squamous cell carcinoma, cholangiocarcinoma, colorectal cancer, and non-small cell lung cancer. nih.govnih.gov The cytotoxic activity is typically dose- and time-dependent, meaning that higher concentrations and longer exposure times lead to greater cell death.
Studies have quantified this cytotoxic potential using the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell viability. For instance, in oral squamous cell carcinoma cell lines HSC2 and HSC3, DPT exhibited potent effects. nih.gov Similarly, it has shown strong inhibitory effects on cholangiocarcinoma cell lines QBC939 and RBE and various colorectal cancer cell lines. nih.gov The compound's ability to induce cell death has been confirmed through various assays, including observations of morphological changes characteristic of apoptosis, such as cell shrinkage and cytoplasmic blebbing. nih.gov
Table 1: Cytotoxic Activity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (Concentration) | Reference |
|---|---|---|---|
| HSC2 | Oral Squamous Cell Carcinoma | Not specified, but potent | nih.gov |
| HSC3 | Oral Squamous Cell Carcinoma | Not specified, but potent | nih.gov |
| QBC939 | Cholangiocarcinoma | Dose-dependent inhibition | |
| RBE | Cholangiocarcinoma | Dose-dependent inhibition | |
| HT29 | Colorectal Cancer | Not specified, but potent | nih.gov |
| DLD1 | Colorectal Cancer | Not specified, but potent | nih.gov |
| Caco2 | Colorectal Cancer | Not specified, but potent | nih.gov |
| U2OS | Osteosarcoma | Not specified, but potent | nih.gov |
Modulation of Cell Cycle Progression (e.g., G2/M Arrest)
A primary mechanism through which this compound exerts its anticancer effects is by disrupting the normal cell division cycle. Extensive research has shown that DPT consistently induces cell cycle arrest at the G2/M phase in a variety of cancer cells, including human gastric cancer (SGC-7901), cervical carcinoma (HeLa), and cholangiocarcinoma cells. nih.govnih.gov This blockage prevents cells from entering mitosis, thereby halting their proliferation.
The arrest at the G2/M checkpoint is orchestrated by DPT's ability to modulate the expression and activity of key cell cycle regulatory proteins. Specifically, treatment with DPT leads to a significant decrease in the levels of Cyclin-dependent kinase 1 (Cdc2) and its activating phosphatase, Cdc25C. nih.gov Concurrently, the expression of Cyclin B1, a crucial protein for entry into mitosis, is often found to be increased. nih.gov The inactivation of the Cdc2/Cyclin B1 complex is a critical event that prevents the cell from proceeding past the G2 phase. frontiersin.org Furthermore, DPT has been observed to increase the expression of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21, which also contribute to G2/M arrest. nih.govfrontiersin.org
Table 2: Effect of this compound on Cell Cycle Regulatory Proteins
| Protein | Effect of DPT Treatment | Cellular Function | Reference |
|---|---|---|---|
| Cyclin B1 | Increased expression | Regulates entry into mitosis | nih.gov |
| Cdc2 (CDK1) | Decreased expression | Key kinase for G2/M transition | nih.gov |
| Cdc25C | Decreased expression | Activates Cdc2 kinase | nih.gov |
| p53 | Increased expression | Tumor suppressor, induces p21 | nih.gov |
| p21 | Increased expression | Inhibits Cdc2, causes G2/M arrest | frontiersin.org |
Induction of Apoptosis and Programmed Cell Death Pathways
Beyond halting cell proliferation, this compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells. This is a critical component of its anticancer activity, as it leads to the elimination of malignant cells. The induction of apoptosis following DPT treatment has been widely documented in numerous cancer models, including gastric, cervical, oral squamous, and colorectal cancers, as well as cholangiocarcinoma. nih.govnih.govnih.govnih.gov This process is often observed to occur following the G2/M cell cycle arrest, suggesting that the inability of cells to complete mitosis triggers the apoptotic cascade. nih.gov
The morphological and biochemical hallmarks of apoptosis are readily observed in DPT-treated cells. These include nuclear condensation and DNA fragmentation, which are classic indicators of apoptotic cell death. nih.govnih.gov Flow cytometry analysis using Annexin V/PI staining further confirms the significant increase in the population of apoptotic cells upon exposure to the compound. nih.gov
The execution of apoptosis is mediated by a family of cysteine proteases known as caspases. This compound-induced apoptosis is dependent on the activation of these key enzymes. Studies have consistently shown that treatment with DPT leads to the activation of initiator caspases, such as caspase-9, and executioner caspases, including caspase-3 and caspase-7. nih.govnih.gov The activation of caspase-3 is a particularly crucial step, as it is responsible for cleaving numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately leads to the biochemical and morphological changes associated with apoptosis. nih.govnih.gov The finding that a pan-caspase inhibitor, Z-VAD-FMK, can significantly reduce the cytotoxicity of DPT confirms that its cell-killing effect is mediated through the caspase-cascade pathway. nih.gov
The intrinsic, or mitochondrial, pathway of apoptosis is a major route through which this compound initiates cell death. This pathway is centered on the mitochondria and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Research indicates that DPT treatment disrupts the balance of these proteins, leading to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio compromises the integrity of the outer mitochondrial membrane.
This leads to the depolarization of the mitochondrial membrane potential (MMP), a key event in the initiation of mitochondrial apoptosis. nih.gov The loss of MMP results in the release of cytochrome c from the mitochondria into the cytosol, which then triggers the activation of caspase-9 and the subsequent caspase cascade, culminating in cell death.
In addition to apoptosis, this compound has been found to modulate another critical cellular process known as autophagy. Autophagy is a catabolic "self-eating" mechanism that cells use to degrade and recycle damaged organelles and proteins. In some contexts, DPT has been shown to induce autophagy in cancer cells, as evidenced by the conversion of the protein LC3-I to LC3-II and the formation of acidic vesicular organelles (AVOs), which are hallmarks of autophagosome formation. nih.gov
Interestingly, the role of autophagy in response to DPT treatment appears to be complex. In osteosarcoma cells, DPT-induced autophagy was found to be a cytoprotective mechanism, where the cells initiate autophagy to survive the cytotoxic stress of the compound. nih.gov Inhibiting autophagy in this model actually enhanced the apoptotic response to DPT. nih.gov This suggests a cellular crosstalk between apoptosis and autophagy, where autophagy acts as a survival mechanism against DPT-induced cytotoxicity. The induction of autophagy by DPT has been linked to the suppression of the PI3K/AKT/mTOR signaling pathway. nih.gov
Impact on DNA Integrity and Repair Mechanisms
This compound treatment has a significant impact on the integrity of cellular DNA. A key consequence of the apoptotic process initiated by DPT is the fragmentation of DNA, a hallmark of programmed cell death. nih.gov This is often visualized as nuclear condensation and the formation of apoptotic bodies. nih.gov
Furthermore, studies suggest that DPT can trigger a DNA damage response within the cell. Treatment with the compound has been shown to activate DNA damage-sensing kinases, most notably Ataxia-Telangiectasia Mutated (ATM) kinase and Checkpoint Kinase 2 (Chk2). nih.gov These kinases are crucial signal transducers that are activated in response to DNA double-strand breaks and other forms of genomic stress. Their activation in response to DPT suggests that the cell recognizes the presence of DNA damage and initiates signaling pathways designed to address it, which can ultimately lead to cell cycle arrest or apoptosis. nih.gov
Specific Molecular Targets and Interactions
The biological activity of this compound and its parent compound, Deoxypodophyllotoxin (B190956), is largely attributed to their direct interaction with fundamental cellular machinery involved in cell division and DNA topology.
Tubulin Polymerization Inhibition
Deoxypodophyllotoxin (DPT), a natural microtubule destabilizer, exerts its potent anti-proliferative effects by inhibiting the polymerization of tubulin. nih.govnih.gov Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division. youtube.com By interfering with this process, DPT and its derivatives cause a disruption of the microtubule network, leading to cell cycle arrest in the G2/M phase. nih.govnih.govresearchgate.net
Research indicates that these compounds bind to the colchicine-binding site on β-tubulin. nih.govresearchgate.net This interaction prevents the assembly of tubulin heterodimers into microtubules, a critical step for cell proliferation. nih.gov The inhibitory effect on tubulin polymerization is a key mechanism behind the anti-cancer properties observed for this class of compounds. nih.gov Studies on derivatives have shown potent inhibition of tubulin polymerization with IC50 values in the nanomolar range, highlighting the efficacy of this interaction. nih.gov
DNA Topoisomerase II Inhibition
In addition to its effects on tubulin, this compound is recognized as an inhibitor of DNA topoisomerase II. usda.gov This enzyme is crucial for managing DNA topology by catalyzing the temporary cleavage and re-ligation of double-stranded DNA, a process essential for DNA replication and chromosome segregation. nih.govresearchgate.net
Podophyllotoxin (B1678966) and its derivatives, including the epipodophyllotoxins etoposide (B1684455) and teniposide (B1684490), are well-characterized DNA topoisomerase II poisons. nih.govoncohemakey.com These agents stabilize the covalent complex between topoisomerase II and DNA, leading to the accumulation of DNA double-strand breaks and ultimately triggering apoptotic cell death. researchgate.netembopress.orgembopress.org The inhibitory activity of deoxypodophyllotoxin against human DNA topoisomerase II has been documented, suggesting that this mechanism contributes significantly to its cytotoxic effects against cancer cells. usda.govnih.gov Some derivatives have been shown to act as catalytic inhibitors of topoisomerase IIα without affecting topoisomerase I. nih.gov
Interaction with Cancer-Related Signaling Pathways
The anticancer activity of this compound is further enhanced by its ability to modulate critical signaling pathways that regulate cell growth, survival, and stress responses.
Deoxypodophyllotoxin has been demonstrated to interfere with key kinase signaling pathways implicated in cancer progression. One significant target is the PI3K/Akt pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation. Studies have shown that DPT can block the PI3K/Akt signaling pathway in human glioblastoma cells, contributing to its anti-cancer effects. nih.gov Furthermore, podophyllotoxin has been found to induce apoptosis in human colorectal cancer cells through the activation of the p38 MAPK signaling pathway. nih.gov The modulation of these kinase pathways underscores the compound's ability to disrupt multiple pro-survival signals within cancer cells. While direct modulation of Polo-like kinase 1 (PLK1) by this compound is not explicitly detailed, PLK1 is a known regulator of the cell cycle and a target in cancer therapy, and its network is influenced by agents that cause G2/M arrest. nih.gov
The induction of oxidative stress through the generation of reactive oxygen species (ROS) is another important mechanism of action for deoxypodophyllotoxin and its derivatives. ROS are chemically reactive molecules containing oxygen that, at high levels, can induce cellular damage and trigger apoptosis. nih.govsmw.ch
Research has shown that deoxypodophyllotoxin induces both apoptosis and autophagy in osteosarcoma cells through the production of mitochondrial ROS. nih.gov Similarly, certain derivatives of deoxypodophyllotoxin have been found to increase the accumulation of ROS in cancer cells, which is associated with a decrease in mitochondrial membrane potential and subsequent apoptosis. nih.gov This elevation of intracellular ROS levels appears to be a crucial component of the cytotoxic effects of these compounds. nih.gov
Efficacy in Preclinical Animal Models (In Vivo)
The anti-tumor potential of deoxypodophyllotoxin has been validated in several preclinical animal models, demonstrating its ability to inhibit tumor growth in a living organism.
In a xenograft model using human gastric cancer SGC-7901 cells, DPT significantly suppressed tumor growth in a dose-dependent manner. nih.gov Similarly, in a murine model of non-small cell lung cancer (NSCLC) using A549 cells, DPT treatment led to a significant reduction in xenograft volume and weight. nih.gov These studies provide compelling evidence for the in vivo efficacy of deoxypodophyllotoxin as an anti-cancer agent. nih.gov
Table 1: In Vivo Efficacy of Deoxypodophyllotoxin in a Gastric Cancer Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) |
|---|---|
| DPT (5 mg/kg) | 22.19% |
| DPT (10 mg/kg) | 47.91% |
| DPT (20 mg/kg) | 50.93% |
| Etoposide (positive control) | 53.11% |
| Docetaxel (positive control) | 42.63% |
Data from a study on SGC-7901 gastric cancer cell xenografts. nih.gov
Table 2: In Vivo Efficacy of Deoxypodophyllotoxin in a Non-Small Cell Lung Cancer Xenograft Model
| Treatment Group | Observation |
|---|---|
| DPT (10 mg/kg) | Significantly reduced xenograft volume and weight. |
| DPT (20 mg/kg) | Significantly reduced xenograft volume and weight. |
Data from a study on A549 non-small cell lung cancer cell xenografts. nih.gov
Tumor Growth Inhibition in Xenograft Models
The in vivo anti-tumor activity of this compound, also known as Deoxypodophyllotoxin (DPT), has been substantiated through various xenograft models, where human or murine cancer cell lines are implanted into immunodeficient mice to study tumor growth. xenograft.net These models provide a platform to assess the therapeutic efficacy of compounds in a living system. xenograft.net
Studies have demonstrated that DPT effectively suppresses tumor growth across different cancer types. In a xenograft model using murine colorectal carcinoma (CT26) cells, administration of DPT led to a time-dependent decrease in tumor size compared to the control group. nih.gov Upon completion of the study, the excised tumors from the DPT-treated group were significantly smaller and weighed less than those from the control group. nih.govresearchgate.net Notably, there was no significant difference in the body weights between the DPT-treated and control mice, suggesting that the compound did not cause widespread systemic toxicity at the tested concentration. nih.gov
Similar potent effects were observed in a non-small cell lung cancer (NSCLC) model using A549 cells. nih.gov In this study, DPT administration resulted in a significant reduction in both the volume and weight of the xenograft tumors. nih.gov The inhibitory effect on tumor growth was evident in the treated groups compared to the vehicle control group. nih.gov These findings from different xenograft experiments underscore the potent anti-tumorigenic properties of DPT in vivo. nih.govnih.gov
Table 1: Summary of this compound (DPT) Efficacy in Xenograft Models
| Cancer Cell Line | Cancer Type | Animal Model | Key Findings | Citations |
| CT26 | Colorectal Carcinoma | BALB/c mice | Significant decrease in tumor size and weight. No significant change in mouse body weight. | nih.govresearchgate.net |
| A549 | Non-Small Cell Lung Cancer | Nude mice | Significant reduction in xenograft volume and weight. | nih.gov |
Pharmacodynamic Evaluation in Animal Systems
Pharmacodynamic studies in animal models help to understand the mechanisms by which a compound exerts its therapeutic effects in vivo. For this compound (DPT), investigations in xenograft models have shed light on its molecular actions within the tumor microenvironment.
In the non-small cell lung cancer (NSCLC) A549 xenograft model, the anti-tumor activity of DPT is linked to its ability to modulate metabolic pathways. nih.gov Analysis of the tumors from DPT-treated mice revealed a significant decrease in the mRNA levels of key genes involved in glycolysis, including Glucose Transporter 1 (GLUT1), Lactate Dehydrogenase A (LDHA), and Hexokinase 2 (HK2). nih.gov This suggests that DPT inhibits tumor growth in part by suppressing HIF-1α-mediated glycolysis. nih.gov
In the context of a colorectal cancer xenograft model, the observed tumor suppression is consistent with the compound's established mechanism of action as a microtubule-destabilizing agent. nih.gov The in vivo results align with in vitro findings that DPT induces mitotic arrest and apoptosis. nih.gov The apoptotic effect is mediated through the regulation of B-cell lymphoma 2 (Bcl-2) family proteins, specifically by increasing the pro-apoptotic protein BAX and decreasing the anti-apoptotic protein Bcl-xL. nih.gov The successful inhibition of tumor growth in the mouse model without inducing general toxicity confirms the compound's potent anti-cancer activity in vivo. nih.gov
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Methodological Approaches in SAR/QSAR Elucidation
A variety of computational and theoretical methods are employed to elucidate the intricate relationship between the structure of podophyllotoxin-related compounds and their biological activity.
Computational chemistry and molecular modeling serve as powerful tools in the study of lignans (B1203133) like 5'-Demethoxydeoxypodophyllotoxin. Techniques such as molecular docking are utilized to predict the binding interactions between these molecules and their biological targets, such as tubulin or topoisomerase II. researchgate.net These simulations provide insights into the binding modes and help to rationalize the observed biological activities. For instance, molecular docking studies on podophyllotoxin (B1678966) derivatives have revealed key interactions with amino acid residues within the colchicine (B1669291) binding site of tubulin, explaining their potent cytotoxic effects. nih.gov
Furthermore, computational models can be developed to predict the pharmacokinetic and pharmacodynamic properties of these compounds. dovepress.comresearchgate.net By simulating their absorption, distribution, metabolism, and excretion (ADME) properties, researchers can identify potential liabilities early in the drug discovery process.
Both ligand-based and structure-based design principles are integral to the development of novel analogs of this compound.
Ligand-Based Design: In the absence of a high-resolution structure of the biological target, ligand-based methods are employed. These approaches rely on the analysis of a set of molecules with known activities to develop a pharmacophore model. This model represents the essential three-dimensional arrangement of functional groups required for biological activity. dovepress.com Three-dimensional quantitative structure-activity relationship (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful ligand-based techniques. mdpi.comnih.govnih.gov These methods generate statistical models that correlate the 3D steric and electrostatic fields of molecules with their biological activities, providing predictive models for new compound design. mdpi.comnih.govnih.govnih.gov
Structure-Based Design: When the three-dimensional structure of the target protein is available, structure-based drug design becomes a valuable tool. This approach involves docking candidate molecules into the active site of the target to predict their binding affinity and orientation. nih.gov This allows for the rational design of modifications that can enhance binding and, consequently, biological activity.
Key Structural Moieties Influencing Biological Efficacy
The biological activity of this compound is intricately linked to its specific chemical architecture. Several structural features have been identified as critical determinants of its efficacy.
The rigid tetracyclic lignan (B3055560) skeleton forms the fundamental scaffold for the biological activity of this class of compounds. dovepress.com This core structure correctly orients the pendant aromatic rings and other functional groups in three-dimensional space, which is essential for binding to target proteins. Modifications to this core structure, such as altering the ring fusion or introducing flexibility, generally lead to a decrease in activity. The lactone ring, in particular, is considered important for the cytotoxic potency of these cyclolignans.
The substitution pattern on the aromatic rings of the podophyllotoxin scaffold plays a significant role in modulating biological activity.
The E-ring, the pendant trimethoxyphenyl group in podophyllotoxin, is crucial for its interaction with tubulin. The methoxy (B1213986) groups at positions 3', 4', and 5' are important for activity. In the case of this compound, the absence of the methoxy group at the 5' position influences its electronic and steric properties, which in turn affects its binding affinity and biological efficacy.
Pharmacophore Modeling and Lead Compound Optimization
Pharmacophore Modeling
A pharmacophore represents the essential three-dimensional arrangement of spatial and electronic features that are necessary for a molecule to interact with a specific biological target. nih.gov Pharmacophore modeling is a computational technique used to identify this arrangement. nih.gov The primary application of a pharmacophore model is in virtual screening of large compound databases to find new, structurally diverse molecules that possess the same key features and are therefore likely to exhibit similar biological activity. nih.gov These models are built using features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. nih.gov
For the podophyllotoxin class of compounds, pharmacophore models are instrumental in understanding the key structural motifs responsible for their potent cytotoxic and antitumor activities. By analyzing the shared features of active analogs, researchers can design novel compounds with potentially improved activity or better pharmacological profiles.
Lead Compound Optimization
Lead optimization is the iterative process in which a biologically active "lead" compound is chemically modified to improve its key characteristics. danaher.com The goal is to enhance desired properties like potency and selectivity while minimizing or eliminating undesirable ones, such as toxicity. danaher.combiobide.com This phase evaluates critical drug-like properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). danaher.com
For natural products like podophyllotoxin and its derivatives, structure-activity relationship (SAR) studies are the cornerstone of lead optimization. nih.govnih.gov These studies have demonstrated that even minor structural alterations to the podophyllotoxin skeleton can lead to significant changes in biological activity and, in some cases, even alter the molecular target. nih.gov
Research Findings and Structure-Activity Relationships (SAR)
Extensive SAR studies on the aryltetralin lignan scaffold of podophyllotoxin have yielded critical insights that guide the optimization of lead compounds like this compound. The following table summarizes key findings from the modification of this chemical skeleton.
| Compound/Derivative Class | Key Structural Modification | Impact on Biological Activity | Reference |
|---|---|---|---|
| Podophyllotoxin Analogs | Stereochemistry at C-1, C-2, and C-3 (specifically 1,2-cis and 2,3-trans configuration) | Considered crucial for potent tubulin assembly inhibition and cytotoxic activity. The C-2 diastereomer is nearly inactive. | nih.gov |
| Etoposide (B1684455) and Teniposide (B1684490) | Modification at C-4 to introduce a glycosidic moiety and epimerization to a trans-lactone. | Alters the mechanism of action from a tubulin inhibitor to a topoisomerase II inhibitor, resulting in clinically successful anticancer drugs. The C-4 configuration is generally less critical for tubulin inhibition itself. | nih.gov |
| Deoxypodophyllotoxin (B190956) (DPT) | Removal of the C-4 hydroxyl group from podophyllotoxin. | Retains potent cytotoxic and antimitotic activity by inhibiting tubulin polymerization. | nih.gov |
| Derivatives of the E-ring | Demethylation at the 4'-position of the free-rotating benzene (B151609) ring. | This modification generally influences the potency of the compound. | nih.gov |
| Hernandin | Introduction of a methoxy group at the C-6 position of deoxypodophyllotoxin. | Maintains cytotoxic properties. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies represent a further computational refinement of SAR data. nih.gov QSAR involves creating mathematical models that correlate the chemical structure of compounds with their biological activity in a quantitative manner. nih.gov These models can predict the activity of newly designed compounds before they are synthesized, thereby saving time and resources by prioritizing the most promising candidates. nih.govnih.gov For instance, QSAR can use descriptors like van der Waals volume and electron density to predict the antitubercular activity of novel compounds. nih.gov While specific QSAR models for this compound are part of ongoing research, the application of this methodology is a standard and powerful tool in the lead optimization cycle for this class of molecules.
Research Methodologies and Analytical Techniques
Spectroscopic Analysis for Structural Elucidation (NMR, MS)
The precise chemical structure of 5'-Demethoxydeoxypodophyllotoxin is determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov For this compound, ¹H-NMR and ¹³C-NMR are employed to identify the different types of protons and carbons present in the molecule and their connectivity. The chemical shifts (δ), coupling constants (J), and signal multiplicities in the NMR spectrum act as a fingerprint, allowing for the unambiguous assignment of each atom within the molecular structure. nih.gov This technique is crucial for confirming the identity of the compound, whether isolated from a natural source or synthesized in the laboratory.
| Technique | Information Obtained | Application to this compound |
|---|---|---|
| ¹H-NMR | Proton environment and connectivity | Confirms the number and arrangement of hydrogen atoms. |
| ¹³C-NMR | Carbon skeleton | Reveals the number and types of carbon atoms. |
| HR-MS | Exact molecular weight and elemental composition | Verifies the molecular formula. |
Cell-Based Assays for Biological Activity Profiling
To understand the biological effects of this compound, researchers utilize a variety of cell-based assays. These assays are critical for determining the compound's activity in a biologically relevant context. nih.govnih.gov
One of the primary applications of cell-based assays is to assess the cytotoxic or anti-proliferative activity of the compound against various cancer cell lines. In these assays, cancer cells are treated with increasing concentrations of this compound, and the effect on cell viability is measured over time. Common methods for determining cell viability include the MTT assay, which measures metabolic activity, and trypan blue exclusion, which identifies cells with compromised membranes. The results of these assays are used to calculate the IC₅₀ value, which is the concentration of the compound required to inhibit cell growth by 50%.
Beyond general cytotoxicity, cell-based assays can also be designed to investigate more specific cellular processes. For example, assays can be developed to monitor the compound's effect on the cell cycle, apoptosis (programmed cell death), or the expression of specific proteins involved in cancer progression. nih.gov These more targeted assays provide valuable insights into the potential mechanisms through which this compound exerts its biological effects.
| Assay Type | Parameter Measured | Significance for this compound |
|---|---|---|
| MTT Assay | Cell viability/metabolic activity | Determines the IC₅₀ value against cancer cell lines. |
| Flow Cytometry | Cell cycle distribution, apoptosis | Investigates the mechanism of cell death. |
| Western Blot | Protein expression levels | Identifies changes in key signaling pathways. |
Biochemical Assays for Target Engagement and Mechanism Confirmation
While cell-based assays demonstrate the biological effect of this compound, biochemical assays are necessary to confirm its direct interaction with its molecular target and to elucidate the precise mechanism of action. nih.gov These assays are typically performed in a cell-free system using purified proteins or enzymes. youtube.com
For compounds like this compound, which are derivatives of podophyllotoxin (B1678966), a primary molecular target is tubulin. Biochemical assays can directly measure the binding of the compound to purified tubulin and its effect on tubulin polymerization. For instance, a tubulin polymerization assay can be used to monitor the formation of microtubules in the presence and absence of the compound. A change in the rate or extent of polymerization would provide direct evidence of target engagement.
Other biochemical assays can be employed to investigate the compound's effect on enzyme activity if it is found to target a specific enzyme. These assays typically measure the rate of a reaction catalyzed by the enzyme of interest and how that rate is altered by the presence of the inhibitor. Such studies are crucial for confirming that the observed cellular effects are a direct result of the compound interacting with its intended target. nih.gov
| Assay Type | Purpose | Example for this compound |
|---|---|---|
| Tubulin Polymerization Assay | Measures the effect on microtubule formation. | Confirms direct interaction with tubulin. |
| Enzyme Inhibition Assay | Determines the effect on a specific enzyme's activity. | Identifies and characterizes enzymatic targets. |
| Surface Plasmon Resonance (SPR) | Measures binding affinity and kinetics. | Quantifies the interaction with the molecular target. |
In Silico Screening and Virtual Library Design
Computational methods, often referred to as in silico techniques, play an increasingly important role in the discovery and optimization of new drug candidates. nih.gov For this compound, these methods can be used for both screening virtual libraries and designing novel derivatives with improved properties.
In silico screening involves the use of computer algorithms to predict the binding affinity of a large number of compounds to a specific biological target. researchgate.net If the three-dimensional structure of the target protein is known, molecular docking simulations can be performed to virtually "fit" compounds into the binding site and estimate their binding energy. nih.gov This approach can be used to screen large virtual libraries of compounds to identify those with the highest predicted affinity for the target of this compound. nih.govnih.gov
Furthermore, in silico methods can be used to design virtual libraries of novel derivatives of this compound. rsc.org By systematically modifying the chemical structure of the parent compound and evaluating the predicted activity and properties of the resulting analogs, researchers can prioritize the synthesis of the most promising candidates. harvard.edu This rational design approach can significantly accelerate the drug discovery process by focusing laboratory efforts on compounds with a higher probability of success.
| Method | Description | Application to this compound |
|---|---|---|
| Molecular Docking | Predicts the binding orientation and affinity of a molecule to a target. nih.gov | Screens virtual libraries for potential binders to the target. |
| Virtual Library Design | Creates a collection of virtual compounds based on a lead scaffold. rsc.org | Generates novel derivatives for further investigation. |
| Pharmacophore Modeling | Identifies the essential 3D features for biological activity. | Guides the design of new compounds with similar activity. |
Future Research Directions and Potential Applications
Exploration of Novel Natural Sources and Biosynthetic Engineering
The continued investigation into novel and sustainable sources of 5'-Demethoxydeoxypodophyllotoxin is a fundamental area of future research. To date, this compound has been successfully isolated from plant species such as Bursera tonkinensis. nih.gov An alternative and potentially more sustainable method involves the use of plant root cultures. For instance, root cultures of Linum flavum have been shown to be a viable source for the production of this lignan (B3055560), offering a controlled and renewable method of procurement. nih.gov
In parallel with discovering new natural sources, the field of biosynthetic engineering presents a powerful avenue for the production of this compound. Scientists are exploring the use of microbial hosts, such as yeast, to synthesize lignan precursors. nih.gov By manipulating the metabolic pathways and optimizing the supply of necessary cofactors within these microorganisms, it is possible to significantly increase the yield of these precursors, which can then be converted to the final compound. nih.gov This approach not only provides a scalable and sustainable production platform but also opens up possibilities for creating novel derivatives through genetic engineering.
Design and Synthesis of Highly Potent and Selective Analogues
The chemical scaffold of this compound is a valuable starting point for the design and synthesis of new analogues with improved potency and selectivity. While the development of direct derivatives of this specific compound is an emerging area, extensive research on the broader family of podophyllotoxins provides a solid foundation for these efforts. nih.gov The successful synthesis of various 5-substituted 2'-deoxyuridine-5'-phosphonate analogues illustrates the feasibility of modifying such core structures to fine-tune their biological activity. nih.gov
Future research will likely focus on creating a diverse library of this compound analogues. Through precise chemical modifications to its structure, researchers aim to develop new compounds with enhanced pharmacological properties, such as greater efficacy against specific disease targets and a more favorable safety profile.
Investigation of Synergistic Effects with Other Bioactive Compounds
A significant area of future research is the investigation of the synergistic effects of this compound when used in combination with other bioactive compounds. Combination therapies often lead to enhanced therapeutic outcomes, allow for lower doses of individual agents, and can help to overcome mechanisms of drug resistance.
While specific studies on the synergistic interactions of this compound are still in the early stages, the principle of combining plant-derived compounds with other therapeutic agents is well-established in pharmacology. Such combinations can influence multiple cellular pathways simultaneously, leading to a more comprehensive and potent effect. Future preclinical studies are needed to explore the in vitro and in vivo effects of co-administering this compound with other compounds to identify promising therapeutic combinations.
Role as a Precursor for Advanced Lignan Derivatives in Drug Discovery
This compound has considerable potential to serve as a chemical precursor for the synthesis of more complex and advanced lignan derivatives. Its inherent molecular structure provides a unique and valuable starting point for the creation of novel compounds with potentially new or enhanced biological activities. The continuous search for new chemical entities in drug discovery makes the modification of natural products like this lignan a highly attractive strategy.
Advances in understanding the biosynthetic pathways of lignans (B1203133), coupled with the development of innovative synthetic chemistry techniques, will facilitate the use of this compound as a foundational molecule. nih.gov By leveraging its natural framework, scientists can design and synthesize a new generation of lignan derivatives with potentially superior drug-like properties, thereby enriching the pipeline of potential new therapeutic agents.
Development of Advanced Delivery Systems for Preclinical Research
The development of advanced drug delivery systems is critical for unlocking the full therapeutic potential of this compound in preclinical studies. genesispub.org Like many natural product-derived compounds, it may face challenges related to poor aqueous solubility and limited bioavailability, which can impede its effectiveness in vivo. Advanced delivery technologies can overcome these hurdles and enable targeted delivery to specific sites in the body. genesispub.orgkinampark.com
Several modern drug delivery platforms are being explored for their suitability in delivering hydrophobic compounds and could be adapted for this compound. genesispub.orgmdpi.com
| Delivery System | Description | Potential Advantages for Preclinical Research |
| Liposomes | Spherical vesicles composed of one or more lipid bilayers that can encapsulate both water-soluble and fat-soluble drugs. genesispub.orgnih.gov | Can improve the pharmacokinetic profile, reduce systemic toxicity, and can be surface-modified for targeted delivery to specific tissues. nih.govnih.gov |
| Polymeric Nanoparticles | Solid, colloidal particles made from biodegradable polymers designed to entrap, encapsulate, or attach drug molecules. nih.gov | Provide controlled and sustained drug release, protect the drug from premature degradation, and can be engineered for targeted applications. nih.gov |
| Micelles | Nanosized, self-assembling colloidal structures with a hydrophobic core and a hydrophilic shell, ideal for solubilizing poorly water-soluble drugs. genesispub.orgmdpi.com | Enhance the solubility and stability of hydrophobic compounds, and their small size can facilitate accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. mdpi.com |
The application of these advanced delivery systems to this compound will be a crucial step in facilitating its preclinical evaluation and gaining a comprehensive understanding of its therapeutic capabilities.
Q & A
Q. What are the established synthetic routes for 5'-Demethoxydeoxypodophyllotoxin, and how do structural modifications influence yield?
The synthesis of this compound derivatives typically involves coupling reactions with indole-based precursors. For example, a method adapted from podophyllotoxin analogs includes reacting 4β-aminopodophyllotoxin with 5-methoxy-indol-3-yl-glyoxyl chloride in dry dichloromethane, followed by triethylamine-mediated extraction and purification via silica gel chromatography . Yield optimization requires careful control of reaction time (e.g., 36 hours for complete coupling) and solvent selection (e.g., methanol for crystallization). Structural rigidity in the podophyllotoxin core impacts reactivity; dihedral angle variations between benzene rings (e.g., A/C rings differing by >8°) can alter intermediate stability and final product yields .
Q. What analytical techniques are critical for characterizing this compound and its analogs?
X-ray crystallography is essential for resolving conformational details, such as dihedral angles between aromatic rings (e.g., 44.66°–88.00° for rings B/C and A/B), which influence biological activity . NMR spectroscopy (e.g., , ) validates substituent positions, while HPLC ensures purity (>95%) after column chromatography. For disordered solvent molecules (e.g., methanol in crystal lattices), refinement protocols with site occupation factors (e.g., 0.522 vs. 0.478) are necessary .
Advanced Research Questions
Q. How can conformational flexibility of this compound be exploited to enhance antitumor activity?
The compound’s bioactivity correlates with its three-dimensional structure. For instance, the dihedral angle between the indole ring (C) and the podophyllotoxin core affects tubulin binding. Advanced studies use molecular docking to simulate interactions with β-tubulin, guided by crystallographic data . Modifying substituents on the indole moiety (e.g., replacing methoxy groups with halogens) may improve binding affinity. Experimental validation involves in vitro cytotoxicity assays (e.g., IC against HeLa cells) paired with conformational analysis via X-ray or DFT calculations .
Q. What methodologies address low yields in scaling up this compound synthesis?
Large-scale synthesis challenges include solvent volume optimization and enzyme-mediated stereocontrol. Chemoenzymatic routes, such as those used for epi-podophyllotoxin derivatives, employ engineered enzymes (e.g., cytochrome P450s) to catalyze hydroxylation steps, achieving gram-scale yields with >90% enantiomeric excess . Process intensification strategies, like flow chemistry, reduce reaction times and improve purity by minimizing side-product formation during coupling reactions .
Q. How do researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
Discrepancies often arise from metabolic instability or poor pharmacokinetics. Solutions include:
- Prodrug design : Introducing acetylated or glycosylated groups to enhance solubility and bioavailability.
- Metabolic profiling : Using LC-MS to identify major metabolites in liver microsomes and adjust substituents (e.g., blocking metabolic hotspots with fluorine) .
- In vivo models : Testing in xenograft mice with pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with tumor regression rates .
Methodological Guidance
Q. What statistical approaches are recommended for analyzing structure-activity relationship (SAR) data?
Multivariate analysis (e.g., partial least squares regression) links structural descriptors (e.g., dihedral angles, logP) to biological endpoints. For example, principal component analysis (PCA) can cluster derivatives based on cytotoxicity and tubulin polymerization inhibition, highlighting key structural determinants .
Q. How should researchers validate the specificity of this compound’s mechanism of action?
Use RNA interference (siRNA) to knockdown putative targets (e.g., β-tubulin isoforms) in cancer cells, followed by rescue experiments. Complementary techniques include:
- Surface plasmon resonance (SPR) : Direct measurement of binding kinetics to tubulin.
- Immunofluorescence microscopy : Visualize microtubule destabilization in treated vs. untreated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
